Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-,(1aalpha,6beta,10balpha)-(9CI)
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Overview
Description
1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride is a chemical compound with the molecular formula C20H20F2N2 and a molecular weight of 326.4 g/mol. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1,1-difluorocyclopropane derivatives involves the functionalization of organic molecules with fluorine substituents. One common method is the reaction of chlorodifluoromethane with concentrated potassium hydroxide in dioxane, using tetraphenylarsonium chloride as a catalyst . this method provides low yields (<30%) of the cyclopropanation products . The yields can be increased by adding potassium fluoride and 18-crown-6 to the reaction mixture .
Industrial Production Methods
the general principles of cyclopropane derivative synthesis, such as chemo-, regio-, and stereoselective methods, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium hydroxide, potassium fluoride, and 18-crown-6 . The reaction conditions vary depending on the desired transformation, but they often involve specific solvents and catalysts to achieve high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of 2,2-difluorostyrenes with certain reagents can yield 1-aryl-2,2,3,3-tetrafluorocyclopropane as a primary product .
Scientific Research Applications
1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride has various scientific research applications, including:
Chemistry: The compound is used in the synthesis of other fluorine-containing compounds and as a precursor in various chemical reactions.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use in drug discovery and development.
Industry: It is used in the production of functional materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine substituents in the compound can affect the charge distribution, electrostatic surface, and solubility of the chemical entities, leading to various biological outcomes . The compound’s ability to participate in ring-forming and ring-opening reactions also plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
1-aryl-2,2,3,3-tetrafluorocyclopropane: Formed from the reaction of 2,2-difluorostyrenes.
Other difluorocyclopropane derivatives: These compounds share similar chemical properties and reactivity patterns.
Uniqueness
1,1-Difluorocyclopropane-1-dibenzosuberyl Piperazine Dihydrochloride is unique due to its specific molecular structure, which includes both a difluorocyclopropane ring and a dibenzosuberyl piperazine moiety. This combination of structural features imparts distinct chemical and biological properties to the compound, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1-(3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2/c21-20(22)17-13-5-1-3-7-15(13)19(24-11-9-23-10-12-24)16-8-4-2-6-14(16)18(17)20/h1-8,17-19,23H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPKPNQPISLFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2C3=CC=CC=C3C4C(C4(F)F)C5=CC=CC=C25 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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